molecular formula C11H13NO2 B102823 1-Benzylazetidine-2-carboxylic acid CAS No. 18085-40-0

1-Benzylazetidine-2-carboxylic acid

Cat. No.: B102823
CAS No.: 18085-40-0
M. Wt: 191.23 g/mol
InChI Key: WHUOCTPLGJOLFL-UHFFFAOYSA-N
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Description

1-Benzylazetidine-2-carboxylic acid is a heterocyclic compound with the molecular formula C11H13NO2. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a benzyl group attached to the nitrogen atom.

Preparation Methods

The synthesis of 1-benzylazetidine-2-carboxylic acid typically involves the following steps :

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the azetidine ring.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or other carboxylating agents.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

1-Benzylazetidine-2-carboxylic acid undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzylazetidine-2-carboxylic acid has several applications in scientific research :

    Chemistry: It serves as a building block for synthesizing more complex molecules and as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a model compound for understanding the behavior of azetidine derivatives in biological systems.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for developing inhibitors targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 1-benzylazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the azetidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application .

Comparison with Similar Compounds

1-Benzylazetidine-2-carboxylic acid can be compared with other azetidine derivatives and similar heterocyclic compounds :

    Azetidine-2-carboxylic acid: Lacks the benzyl group, leading to different reactivity and applications.

    1-Benzylpyrrolidine-2-carboxylic acid: Features a five-membered ring instead of a four-membered ring, resulting in different chemical properties and biological activities.

    1-Benzylaziridine-2-carboxylic acid: Contains a three-membered ring, which is more strained and reactive compared to the four-membered azetidine ring.

The uniqueness of this compound lies in its specific ring size and the presence of the benzyl group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-benzylazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-6-7-12(10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUOCTPLGJOLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302338
Record name 1-benzylazetidine-2-carboxylic acid
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Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18085-40-0
Record name 1-(Phenylmethyl)-2-azetidinecarboxylic acid
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Record name 1-benzylazetidine-2-carboxylic acid
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Record name 1-benzylazetidine-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

10.0 g of N-Benzylazetidine-2-carboxylic acid ethyl ester, 29.6 g of t-butyl methyl ether and 26.7 g of water are mixed at 20 to 25° C. and then 0.333 g of Enzyme (Chirazyme L-2) was added thereto and the resulting solution was heated to 40° C. and stirred for 7 hours. Settled solution was separated into an aqueous phase and an organic phase. The aqueous phase was washed twice with t-butyl methyl ether to yield an aqueous solution of optically active N-benzylazetidine-2-carboxylic acid and a combined organic phase of N-benzylazetidine-2-carboxylic acid ethyl ester. Results of the same analysis as in the Example 1 is shown in Table 8.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step One
Name
Quantity
26.7 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

N-Benzylazetidine-2-carboxylic acid methyl ester (1.4 g) was dissolved in 40 ml of t-butyl methyl ether at 20 to 25° C. and stirred for one minute and 70 mg of Enzyme (Chirazyme L-2) suspended in 2 ml of water was poured thereto and the resulting solution was heated to 40° C. and stirred for 14 hours. Settled solution was separated into an aqueous phase and an organic phase. The aqueous phase was washed twice with t-butyl methyl ether (5 ml) to yield an aqueous solution of optically active N-benzylazetidine-2-carboxylic acid and a combined organic phase of N-Benzylazetidine-2-carboxylic acid methyl ester.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

21.02 g of N-Benzylazetidine-2-carboxylic acid methyl ester, 592 g of t-butyl methyl ether and 40 g of water are mixed at 20 to 25° C. and then 1.41 g of enzyme (Chirazyme L-2) was added thereto and the resulting solution was heated to 40° C. and stirred for 14 hours. Settled solution was separated into an aqueous phase and an organic phase. The aqueous phase was washed twice with t-butyl methyl ether to yield an aqueous solution of optically active N-benzylazetidine-2-carboxylic acid and a combined organic phase of N-benzylazetidine-2-carboxylic acid methyl ester. Results of the same analysis as in the Example 1 is shown in Table 7.
Quantity
21.02 g
Type
reactant
Reaction Step One
Quantity
592 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

N-Benzylazetidine-2-carboxylic acid methyl ester (1 g), 90 mg of t-butanol, 90 mg of water were mixed at 20 to 25° C. and 180 mg of Chirazyme L-2 were mixed and the resulting solution was heated to40° C. and stirred for 2 hours. Thereafter 1 ml of water was added thereto and washed with 4 ml of t-butyl methyl ether thrice to obtain an aqueous solution of optically active N-benzylazetidine-2-carboxylic acid. Combined organic phase gave a solution of N-Benzylazetidine-2-carboxylic acid methyl ester.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
90 mg
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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